Cas no 1251566-38-7 (N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine)

N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- [4-[(4-Chlorophenyl)amino]-6-methyl-2-quinolinyl]-1-pyrrolidinylmethanone
- N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine
-
- Inchi: 1S/C21H20ClN3O/c1-14-4-9-18-17(12-14)19(23-16-7-5-15(22)6-8-16)13-20(24-18)21(26)25-10-2-3-11-25/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,24)
- InChI Key: IHJPABJAIDTJHK-UHFFFAOYSA-N
- SMILES: C(C1C=C(NC2=CC=C(Cl)C=C2)C2C(N=1)=CC=C(C)C=2)(N1CCCC1)=O
Experimental Properties
- Density: 1.314±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 556.5±50.0 °C(Predicted)
- pka: 4.79±0.50(Predicted)
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-1341-3mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-4mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-1mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-5μmol |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-5mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-2μmol |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-10μmol |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-2mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-1341-10mg |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine |
1251566-38-7 | 10mg |
$79.0 | 2023-09-10 |
N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine
Introduction to N-(4-chlorophenyl)-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine (CAS No. 1251566-38-7)
N-(4-chlorophenyl-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, identified by its CAS number 1251566-38-7, represents a convergence of structural complexity and biological activity, making it a subject of intense research interest.
The molecular structure of N-(4-chlorophenyl-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine) is characterized by a quinoline core appended with various functional groups. The presence of a 4-chlorophenyl moiety and a 6-methyl substituent contributes to its unique electronic and steric properties, which are critical in determining its interaction with biological targets. Additionally, the incorporation of a pyrrolidine-1-carbonyl group introduces a nitrogen-rich heterocycle, enhancing the compound's potential for binding to specific enzymes and receptors.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives for their antimicrobial, anticancer, and anti-inflammatory properties. The compound N-(4-chlorophenyl-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine) has emerged as a promising candidate in this context. Studies have demonstrated its ability to modulate key biological pathways by interacting with enzymes such as kinases and phosphodiesterases. These interactions are pivotal in regulating cellular processes, making the compound a valuable asset in the development of targeted therapies.
The synthesis of N-(4-chlorophenyl-6-methyl-2-(pyrrolidine-1-carbonyl)quinolin-4-amine) involves multi-step organic transformations that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions play a crucial role in constructing the complex molecular framework of this compound.
Biological activity assays have revealed that N-(4-chlorophenyl-6-methyl-2-(pyrrolidine-1-carboxyl)quinolin-4-amine) exhibits notable potency against various disease-causing agents. For instance, preliminary studies have shown its efficacy in inhibiting the growth of certain cancer cell lines by disrupting critical signaling pathways. Furthermore, its interaction with bacterial enzymes has been explored, suggesting potential applications in combating drug-resistant strains.
The pharmacokinetic profile of N-(4-chlorophenyl-
6-methyl
2-(pyrrolidine-1-carboxyl)quinolin
4
amine) is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Advanced computational modeling techniques have been employed to predict its pharmacokinetic behavior, providing insights into potential dosing regimens and formulation strategies.
In conclusion, N-(
4
chlorophenyl
)
6
methyl
)
2
(pyrrolidine
1
carboxyl)
quinolin
4
amine (CAS No. 1251566
38
7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.
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